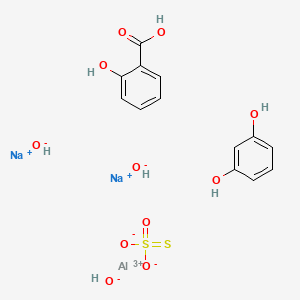
Jaikal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Jaikal would likely involve large-scale synthesis using the same components. The process would require precise control of reaction conditions, including temperature, pressure, and pH, to ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Jaikal can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace one or more components of this compound with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions could yield new compounds with different functional groups.
Scientific Research Applications
Chemistry: Jaikal can be used as a reagent or intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: The compound may have biological activity, making it useful in studies related to biochemistry and molecular biology.
Medicine: this compound’s unique chemical properties could be explored for potential therapeutic applications, such as drug development.
Industry: The compound may find use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Jaikal involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are not well-documented, but the compound’s components suggest potential interactions with enzymes, receptors, and other biomolecules. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Jaikal can be compared with other similar compounds, such as:
Salicylic acid: Similar to benzoic acid, 2-hydroxy-, salicylic acid is known for its use in pharmaceuticals and cosmetics.
Catechol: Similar to 1,3-benzenediol, catechol is used in various chemical and industrial applications.
Sodium thiosulfate: Similar to thiosulfuric acid disodium salt, sodium thiosulfate is used in medical and industrial applications.
Properties
CAS No. |
77828-67-2 |
|---|---|
Molecular Formula |
C13H15AlNa2O11S2 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
aluminum;disodium;benzene-1,3-diol;dioxido-oxo-sulfanylidene-λ6-sulfane;2-hydroxybenzoic acid;trihydroxide |
InChI |
InChI=1S/C7H6O3.C6H6O2.Al.2Na.H2O3S2.3H2O/c8-6-4-2-1-3-5(6)7(9)10;7-5-2-1-3-6(8)4-5;;;;1-5(2,3)4;;;/h1-4,8H,(H,9,10);1-4,7-8H;;;;(H2,1,2,3,4);3*1H2/q;;+3;2*+1;;;;/p-5 |
InChI Key |
NKZHWDZSYBVEMV-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CC(=C1)O)O.[OH-].[OH-].[OH-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















